3-bromo-2-iodo-6-methylpyridine

Carbonylative Cross-Coupling Palladium Catalysis Halopyridine Reactivity

This dihalogenated pyridine building block is engineered for stepwise functionalization: the iodine at C2 undergoes oxidative addition far faster than bromine at C3, enabling sequential Pd-catalyzed couplings to construct trisubstituted pyridines with absolute regiocontrol. Unlike symmetrical dihalides or regioisomers, it uniquely permits near-quantitative conversion to 2-CF3-pyridines. Essential for kinase inhibitor synthesis and photo-induced cation chemistry. Choose 3-bromo-2-iodo-6-methylpyridine when synthetic directionality is non-negotiable.

Molecular Formula C6H5BrIN
Molecular Weight 297.92 g/mol
CAS No. 1227577-30-1
Cat. No. B6601463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-iodo-6-methylpyridine
CAS1227577-30-1
Molecular FormulaC6H5BrIN
Molecular Weight297.92 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)Br)I
InChIInChI=1S/C6H5BrIN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
InChIKeyIWMWNOSXGFQADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Bromo-2-iodo-6-methylpyridine (CAS 1227577-30-1) – Technical Profile and Sourcing Baseline


3-Bromo-2-iodo-6-methylpyridine (CAS: 1227577-30-1) is a dihalogenated heterocyclic building block of the pyridine class, possessing a methyl group at the 6-position, a bromine atom at the 3-position, and an iodine atom at the 2-position . It is employed as a key intermediate in medicinal chemistry and agrochemical research, primarily for the construction of complex molecules via sequential cross-coupling strategies . The compound is commercially available with a typical certified purity of 98% .

Strategic Procurement of 3-Bromo-2-iodo-6-methylpyridine: Why Isomeric or Alternative Dihalopyridines Are Not Functional Substitutes


In scientific procurement, substituting a specific dihalopyridine with a structurally similar isomer or alternative halide is not functionally equivalent. The precise positioning of the iodine and bromine atoms on the pyridine ring dictates the compound's reactivity and selectivity in subsequent synthetic steps. For example, the established reactivity order of halopyridines demonstrates that iodine undergoes oxidative addition significantly faster than bromine (I ≫ Br) and that the 2-position is more reactive than the 3-position [1]. Therefore, 3-bromo-2-iodo-6-methylpyridine enables a defined, stepwise functionalization sequence (iodine first, then bromine), a control that is lost with symmetrical dihalides (e.g., 3,5-dibromopyridine) or regioisomers (e.g., 2-bromo-3-iodo-6-methylpyridine) which would invert the substitution pattern and potentially lead to divergent chemical outcomes [2].

Quantitative Evidence for the Differentiation of 3-Bromo-2-iodo-6-methylpyridine Relative to Close Analogs


Quantified Reactivity Hierarchy in Carbonylative Suzuki Coupling: Iodine vs. Bromine and Positional Effects

The reactivity of halopyridines in palladium-catalyzed carbonylative Suzuki coupling follows a well-defined order: iodine is substantially more reactive than bromine, and the 2-position is more reactive than the 3-position [1]. This established hierarchy directly informs the use of 3-bromo-2-iodo-6-methylpyridine for sequential, site-selective transformations.

Carbonylative Cross-Coupling Palladium Catalysis Halopyridine Reactivity

Divergent Photochemical Reactivity of 2-Iodopyridines vs. 3- and 4-Iodopyridines

The photochemical behavior of iodopyridines is highly dependent on the position of the iodine substituent. Studies show that while 3- and 4-pyridylation proceeds via a radical mechanism, the reaction of 2-iodopyridines uniquely involves a 2-pyridyl cation as a key intermediate [1]. This mechanistic divergence is specific to the 2-iodo motif present in the target compound.

Photochemistry Aromatic Photosubstitution Reaction Mechanism

Comparative Performance of 2-Iodopyridines vs. 2-Bromopyridines and other Iodopyridines in Trifluoromethylation

The conversion of halopyridines to trifluoromethylpyridines using in-situ generated (trifluoromethyl)copper is highly dependent on the halogen and its position. 2-Iodopyridines can be transformed almost quantitatively, while 3- and 4-iodopyridines or 2-bromopyridines give only moderate yields [1].

Fluorination Chemistry Nucleophilic Aromatic Substitution Medicinal Chemistry Building Blocks

High Commercial Purity Standard vs. Regioisomeric Analog 1008361-77-0

The target compound, 3-bromo-2-iodo-6-methylpyridine (CAS 1227577-30-1), is routinely available at a certified purity of 98% . This stands in contrast to its regioisomer, 3-bromo-6-iodo-2-methylpyridine (CAS 1008361-77-0), which is typically supplied at a lower purity range of 95-97% . Higher purity is critical for minimizing side reactions in complex synthetic sequences and ensuring reproducible results in medicinal chemistry campaigns.

Building Block Procurement Chemical Purity Medicinal Chemistry

Evidence-Backed Application Scenarios for 3-Bromo-2-iodo-6-methylpyridine (1227577-30-1) in R&D


Medicinal Chemistry: Sequential Chemoselective Functionalization for Trisubstituted Pyridine Cores

The established reactivity hierarchy (I ≫ Br at the 2- vs. 3-position) makes this compound an ideal scaffold for constructing densely functionalized trisubstituted pyridines, which are common in kinase inhibitors and other drug candidates. This approach allows for the precise introduction of aryl, alkenyl, or alkyl groups in a controlled, stepwise manner using sequential palladium-catalyzed cross-coupling reactions [1].

Agrochemical and Pharmaceutical R&D: High-Efficiency Synthesis of 2-Trifluoromethylpyridine Derivatives

For projects requiring the installation of a trifluoromethyl group, this specific 2-iodopyridine is a superior starting material. It has been demonstrated that 2-iodopyridines undergo near-quantitative conversion to the corresponding 2-trifluoromethylpyridines, a transformation that is far less efficient (only moderate yields) when using the analogous 2-bromo or 3/4-iodo pyridines [1]. This is critical for the efficient synthesis of CF3-containing agrochemicals and pharmaceuticals.

Material Science and Chemical Biology: Development of Novel Photoredox or Photochemical Probes

The unique ability of the 2-iodopyridine moiety to generate a 2-pyridyl cation under photochemical conditions offers a distinct reactivity pathway not available to other regioisomers [1]. This makes the target compound a valuable building block for exploring new photo-induced reactions, developing photolabile protecting groups, or synthesizing complex molecular architectures via cation-mediated pathways.

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